5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid
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Overview
Description
5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2,4-dimethoxybenzoic acid, which is then subjected to electrophilic substitution reactions to introduce the fluorine atom at the 2-position. The final step involves coupling the 2,4-dimethoxyphenyl group to the benzoic acid core under controlled conditions, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methoxy groups can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-Fluorobenzoic acid: Lacks the 2,4-dimethoxyphenyl group, which can influence its chemical properties and applications.
5-(2,4-Dimethoxyphenyl)benzoic acid: Lacks the fluorine atom, affecting its overall properties.
Uniqueness
5-(2,4-Dimethoxyphenyl)-2-fluorobenzoic acid is unique due to the combination of the fluorine atom and the 2,4-dimethoxyphenyl group.
Properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-10-4-5-11(14(8-10)20-2)9-3-6-13(16)12(7-9)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYYNHZDRAMARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681267 |
Source
|
Record name | 4-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179664-08-4 |
Source
|
Record name | 4-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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